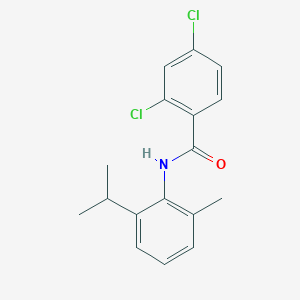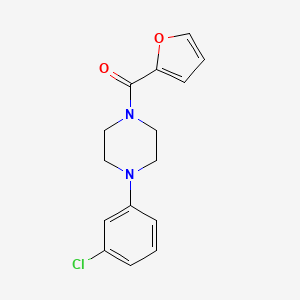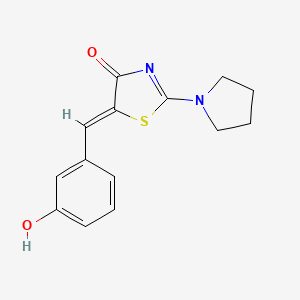
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9 (PDE9), which is an enzyme that plays a crucial role in regulating intracellular signaling pathways.
作用機序
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of PDE9, which is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, the levels of cGMP in the brain are increased, which leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide are primarily related to its inhibition of PDE9. This compound has been shown to increase the levels of cGMP in the brain, which can improve cognitive function and have neuroprotective effects. PDE9 inhibitors have also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments are its potent and selective inhibition of PDE9, which makes it a useful tool for studying the role of PDE9 in various biological processes. However, the limitations of this compound are its high cost and limited availability, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for research on 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on intracellular signaling pathways. Additionally, future research could focus on developing more potent and selective PDE9 inhibitors based on the structure of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
合成法
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The first step is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethyl-1-phenyl-1H-pyrazol-3-one. This intermediate is then reacted with bromine in the presence of sodium acetate to form 4-bromo-2,4-dimethyl-1-phenyl-1H-pyrazol-3-one. The final step involves the reaction of the brominated intermediate with methyl isocyanate to form 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
科学的研究の応用
The primary application of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is in the field of medicinal chemistry. This compound has been found to be a potent and selective inhibitor of PDE9, which makes it a potential candidate for the treatment of various diseases such as Alzheimer's disease, schizophrenia, and depression. PDE9 inhibitors have also been shown to have neuroprotective effects and can improve cognitive function in animal models.
特性
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-8-4-5-11(9(2)6-8)15-13(18)12-10(14)7-17(3)16-12/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNHAAPLSITHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)


![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)
![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)